molecular formula C25H22ClN7O B6563701 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide CAS No. 1005712-94-6

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No. B6563701
CAS RN: 1005712-94-6
M. Wt: 471.9 g/mol
InChI Key: DTLAMDKPNLIZQS-UHFFFAOYSA-N
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Description

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide” has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

Based on previous work and in continuation of anticancer drug discovery research, this compound was designed and synthesized as a new pyrazolo[3,4-d]pyrimidine derivative .


Molecular Structure Analysis

The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . The aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .


Chemical Reactions Analysis

The compound was synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .


Physical And Chemical Properties Analysis

The compound has a linear formula of C30H24ClN3O2S2, a CAS Number of 613226-47-4, and a molecular weight of 558.126 .

Scientific Research Applications

Akt Kinase Inhibition

AZD5363 is an orally bioavailable, potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with key signaling pathways involved in cancer progression and other diseases. Its inhibition of Akt phosphorylation leads to downstream effects on cell growth, apoptosis, and metabolism .

Breast Cancer Treatment

AZD5363 has shown promise in breast cancer research. Preclinical studies demonstrated that this compound inhibits tumor growth in breast cancer xenograft models. By targeting Akt, AZD5363 disrupts cancer cell survival mechanisms, making it a potential therapeutic option for breast cancer patients .

Pharmacokinetics and Drug Metabolism

AZD5363 exhibits favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. These characteristics are essential for drug development, as they influence how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding DMPK helps optimize dosing regimens and ensures effective drug delivery .

Selectivity and Reduced hERG Affinity

AZD5363 demonstrates higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). Selectivity is crucial to minimize off-target effects and enhance the therapeutic index. Additionally, its reduced affinity for the hERG channel reduces the risk of cardiac toxicity, a common concern in drug development .

Biomarker Modulation

In vivo studies have shown that AZD5363 leads to pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers. These biomarkers serve as indicators of cellular responses and can help assess drug efficacy. By modulating these markers, AZD5363 affects critical cellular processes .

Other Potential Applications

While breast cancer remains a primary focus, researchers are exploring AZD5363’s efficacy in other cancer types and diseases. Investigating its effects on different cell lines, animal models, and patient-derived samples may reveal additional therapeutic applications .

Future Directions

The compound has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth in a breast cancer xenograft model . Future research could focus on further investigating its anticancer properties, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O/c1-17-13-22(30-23(34)12-5-9-18-7-3-2-4-8-18)33(31-17)25-21-15-29-32(24(21)27-16-28-25)20-11-6-10-19(26)14-20/h2-4,6-8,10-11,13-16H,5,9,12H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLAMDKPNLIZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

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